molecular formula C8H16 B165935 cis-1,2-Dimethylcyclohexane CAS No. 2207-01-4

cis-1,2-Dimethylcyclohexane

Cat. No. B165935
CAS RN: 2207-01-4
M. Wt: 112.21 g/mol
InChI Key: KVZJLSYJROEPSQ-OCAPTIKFSA-N
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Description

Cis-1,2-Dimethylcyclohexane is a cycloalkane . It has been known to form plastic crystals which can be supercooled to show a glass transition at a temperature Tg .


Synthesis Analysis

This compound has been oxidized by O2 in the presence of iron (II)-bispidine complexes . In this compound, both chair conformations have one methyl group equatorial and one methyl group axial .


Molecular Structure Analysis

This compound has two chirality centers. The cis-diastereomer has a plane of symmetry bisecting the ring bond between the two methyl groups and therefore a meso compound. It is not chiral and does not rotate plane-polarized light .


Chemical Reactions Analysis

This compound has been oxidized by O2 in the presence of iron (II)-bispidine complexes . The axial methyl group creates 7.6 kJ/mol of steric strain due to 1,3-diaxial interactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 112.21 . It has a boiling point of 129-130 °C (lit.) and a density of 0.796 g/mL at 25 °C (lit.) . It is soluble in water .

Scientific Research Applications

Kinetic and Thermal Stability in Jet Fuels

Cis-1,2-dimethylcyclohexane is a key component in jet fuels and serves as a reference compound in jet fuel surrogates. The kinetic and thermal stability of this compound is crucial for designing novel fuels and renewable energy technologies. A study analyzed its pyrolytic chemistry using single-pulse shock tube experiments, revealing important insights into its behavior at high temperatures and pressures, crucial for jet fuel applications (Rosado-Reyes & Tsang, 2014).

Role in Gas Hydrates

This compound plays a significant role in the formation of gas hydrates, particularly structure-H hydrates. Research has shown that this compound, especially when combined with methane, can significantly influence the stability and formation of these hydrates, which are relevant in various chemical engineering and energy storage applications (Nakamura et al., 2003).

Reactions in Organic Chemistry

This compound is also important in various reactions in organic chemistry. For example, studies have investigated its oxidation reactions, demonstrating how it interacts with different catalysts and oxidants. These reactions are essential for understanding the stereochemical aspects and efficiency of organic synthesis processes (Comba et al., 2014).

Impact on Density and Equation of State Predictions

The structural isomers of this compound, such as its trans counterpart, have been studied for their influence on density and equation of state predictions. These studies are crucial for understanding the physicochemical properties of hydrocarbons under varying conditions, which has implications for industrial processes and material sciences (Wu et al., 2013).

Photophysical Properties

Research into the photophysical properties of this compound and its derivatives has been conducted to understand their behavior under different light and energy conditions. These studies have implications for materials science, particularly in the development of light-sensitive materials and compounds (Tsuji et al., 2005).

Mechanism of Action

Target of Action

Cis-1,2-Dimethylcyclohexane is an organic compound that primarily interacts with other organic substrates in chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction conditions and the presence of catalysts .

Mode of Action

The compound’s mode of action is largely determined by its structure and the nature of its interactions with other molecules. In this compound, both chair conformations have one methyl group equatorial and one methyl group axial . This configuration can influence its reactivity and the types of reactions it can undergo.

Biochemical Pathways

this compound can participate in oxidation reactions in the presence of certain catalysts, such as iron (II)-bispidine complexes .

Result of Action

The primary result of this compound’s action in a biochemical context is the oxidation of organic substrates . This can lead to various downstream effects, depending on the nature of the substrates and the specific conditions of the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the equilibrium between different conformations of the molecule . Additionally, the presence of certain catalysts can enable or enhance its participation in specific reactions .

Safety and Hazards

Cis-1,2-Dimethylcyclohexane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The chair conformation of cis-1,2-dimethylcyclohexane shows that it is chiral. But due to ring-flip, another conformation, its enantiomer of the original conformation is also formed. These conformers interconvert rapidly at room temperature, therefore this compound is not chiral .

properties

IUPAC Name

(1S,2R)-1,2-dimethylcyclohexane
Source PubChem
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InChI

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJLSYJROEPSQ-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80858743
Record name (Z)-1,2-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
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CAS RN

2207-01-4
Record name cis-1,2-Dimethylcyclohexane
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Record name 1,2-Dimethylcyclohexane, cis-
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Record name cis-1,2-Dimethylcyclohexane
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Record name Cyclohexane, 1,2-dimethyl-, (1R,2S)-rel-
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Record name (Z)-1,2-Dimethylcyclohexane
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Record name cis-1,2-dimethylcyclohexane
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Record name 1,2-DIMETHYLCYCLOHEXANE, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cis-1,2-Dimethylcyclohexane?

A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts don't detail specific spectroscopic data, researchers often employ techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to characterize this compound. [, , ] These techniques help in confirming its structure and studying its behavior in various chemical environments.

Q3: How does the cis-isomer compare to the trans-isomer in terms of density?

A3: Research indicates that this compound exhibits higher density compared to its trans-isomer. This difference in density is attributed to the influence of cis and trans conformation on the packing efficiency of the molecules. []

Q4: Has this compound been studied in the context of catalytic oxidation?

A4: Yes, this compound serves as a model substrate to investigate stereoselective oxidation reactions, particularly in the presence of catalysts like iron and cobalt complexes. [, , , , ] Researchers use this compound to assess the catalyst's ability to selectively oxidize C-H bonds while retaining the original stereochemistry.

Q5: What is the significance of stereoretention in catalytic oxidation studies involving this compound?

A5: A high degree of stereoretention during the oxidation of this compound, meaning the product mostly retains the cis configuration, suggests that the reaction proceeds through a mechanism where the catalyst directly interacts with the C-H bond, often implicating a metal-based oxidant rather than a less selective pathway involving free radicals. [, , , , ]

Q6: How does the structure of this compound impact its reactivity in catalytic oxidations?

A7: The cis configuration of the methyl groups on the cyclohexane ring influences the accessibility of the tertiary C-H bonds to catalytic oxidation. [, , , , ] Researchers can gain insights into the catalyst's steric preferences and mechanism by studying how effectively it hydroxylates this specific isomer compared to other hydrocarbons.

Q7: Are there specific challenges associated with the formulation of this compound?

A8: While the provided abstracts do not discuss formulation challenges specific to this compound, its low solubility in water might necessitate the use of specific solvents or formulation techniques. [] Researchers often optimize solvent systems to enhance solubility and facilitate reactions or analytical procedures.

Q8: What is the significance of studying the solubility of this compound in water?

A9: Understanding the solubility of hydrocarbons like this compound in water is crucial for environmental science and industrial applications. [] Researchers study these properties to model the behavior of such compounds in water bodies and design separation processes in chemical industries.

Q9: Has the formation of clathrate hydrates with this compound been studied?

A10: Yes, research has explored the ability of this compound to form structure H clathrate hydrates, particularly in the presence of methane as a help gas. [, ] This has implications for understanding the stability and formation conditions of different hydrate structures for potential applications in gas separation and storage.

Q10: What analytical techniques are used to study the interactions of this compound?

A11: Researchers utilize various analytical methods to study this compound, including gas chromatography, mass spectrometry, and electrochemical techniques. [, , , ] These methods help to identify and quantify reaction products, determine kinetic parameters, and understand reaction mechanisms.

Q11: Does the research on this compound extend beyond traditional chemical disciplines?

A13: While much of the research focuses on its chemical properties and reactivity, the study of this compound's interactions in biological systems like clathrate hydrate formation highlights its relevance to fields like materials science and energy research. [, ]

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